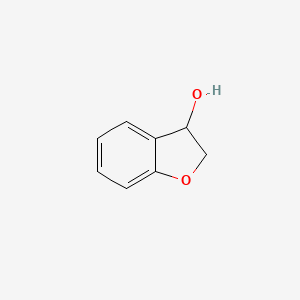

2,3-Dihydro-1-benzofuran-3-ol

Description

2,3-Dihydro-1-benzofuran-3-ol is a bicyclic organic compound consisting of a benzofuran core with a hydroxyl group at the 3-position and a saturated furan ring. The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its fused aromatic-oxacyclic structure, which enables diverse functionalization .

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEBFJYAAKTMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5380-80-3 | |

| Record name | N-(2,5-dichlorobenzenesulfonyl)-6-(difluoromethyl)-5-oxo-5H,6H-imidazo[1,2-c]pyrimidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

2,3-Dihydro-1-benzofuran-3-ol, a benzofuran derivative, has been found to exhibit strong biological activities Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets, leading to changes that contribute to their biological activities . For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels that contribute to these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to strong acids and strong oxidizing agents, and should be kept away from them . Furthermore, the compound’s solubility in nonpolar solvents like ethanol and dimethylformamide could influence its action and efficacy in different environments.

Analyse Biochimique

Cellular Effects

Benzofuran compounds have been shown to have effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Benzofuran compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Benzofuran compounds have been shown to have varying effects at different dosages in animal models.

Metabolic Pathways

Benzofuran compounds have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

Benzofuran compounds have been shown to interact with various transporters or binding proteins.

Subcellular Localization

Benzofuran compounds have been shown to be directed to specific compartments or organelles.

Activité Biologique

2,3-Dihydro-1-benzofuran-3-ol is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, presents case studies, and summarizes the biological mechanisms underlying its activity.

Chemical Structure and Properties

This compound features a benzofuran core with a hydroxyl group at the 3-position. This structure enhances its solubility and reactivity, making it a versatile compound for further chemical modifications. The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, influencing their functions and interactions.

1. Antioxidant Properties

Research has shown that derivatives of this compound exhibit potent antioxidant activities. In a study evaluating lipid peroxidation, specific analogues demonstrated significant inhibition of oxidative stress markers, suggesting potential neuroprotective effects against conditions such as stroke and trauma .

2. Cannabinoid Receptor Activity

A series of studies have identified certain derivatives of 2,3-dihydro-1-benzofuran as selective agonists for cannabinoid receptor 2 (CB2). These compounds were synthesized to improve drug-like properties and showed promise in treating neuropathic pain through modulation of cannabinoid signaling pathways .

3. Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been extensively studied. Compounds derived from 2,3-dihydro-1-benzofuran have demonstrated significant activity against inflammatory markers in various models. For instance, one study reported that these compounds inhibited the production of pro-inflammatory cytokines in mouse models of asthma .

The biological activity of this compound is attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.

- Receptor Modulation : It interacts with cannabinoid receptors and potentially other G-protein coupled receptors, affecting signal transduction pathways.

- Antioxidative Mechanisms : The antioxidant properties are likely mediated through the scavenging of free radicals and inhibition of lipid peroxidation.

Case Study 1: Neuroprotective Effects

In a study involving mice subjected to head injury, a specific analogue of 2,3-dihydro-1-benzofuran was shown to protect against oxidative damage by significantly reducing lipid peroxidation levels in brain tissues . This suggests that the compound could be beneficial in developing treatments for traumatic brain injuries.

Case Study 2: Pain Management

In an animal model for neuropathic pain induced by paclitaxel, specific derivatives exhibited analgesic effects by enhancing CB2 receptor activity. The study highlighted the potential for these compounds to serve as effective pain management therapies .

Summary of Research Findings

Applications De Recherche Scientifique

Scientific Research Applications

2,3-Dihydro-1-benzofuran-3-ol serves as a versatile building block in synthesizing more complex molecules. Its applications span across chemistry, biology, medicine, and industry, reflecting its broad utility in scientific research.

Pharmaceutical Development

- As a precursor for synthesizing biologically active compounds.

- Potential therapeutic applications are being explored.

- Derivatives of benzofurans have exhibited selective activity towards cannabinoid receptors, suggesting a mechanism that may involve modulation of endocannabinoid signaling pathways.

- Useful in treating neuropathic pain. Studies showed that these compounds significantly reduced mechanical allodynia in treated rats compared to controls, supporting their potential use in neuropathic pain management.

Natural Product Synthesis

- Utilized in synthesizing natural products.

Antimicrobial and Anticancer Research

- Studied for potential biological activities, including antimicrobial and anticancer properties. In vitro studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of metabolic pathways essential for bacterial survival.

- Research has highlighted the anticancer potential of this compound. In one study, it was found to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil.

Other Applications

- Development of antiplatelet therapy .

- Useful for inflammatory bowel disease (IBD) therapeutics .

- Insecticidal applications .

Chemical Properties and Reactions

The reactivity of this compound allows it to participate in a variety of chemical reactions, which is crucial for its diverse applications.

Reactions

- Typically performed under controlled conditions (temperature, pH) to ensure selectivity and yield.

- Oxidation reactions may require specific oxidizing agents like chromium trioxide or potassium permanganate.

Oxidation : The compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction : Reduction reactions can modify the functional groups present in the compound. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution : The compound can participate in substitution reactions, where one functional group is replaced by another. Halogens and other electrophiles are often used in substitution reactions.

The mechanism of action for 7-methyl-2,3-dihydro-1-benzofuran-3-ol involves its interaction with biological targets, potentially influencing pathways related to inflammation or pain modulation. The presence of the hydroxyl group may enhance hydrogen bonding interactions with target proteins or receptors.

2,3-Dihydro-1-benzofuran-3-carboximidamide hydrochloride can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Pharmacological Properties

Case Studies

Insecticidal Activity

2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]thiophen-3-yl chrysanthemates were prepared from chrysanthemoyl chloride and the corresponding alcohols . Examination of the insecticidal activity which the nucleus of these alcohols intrinsically possesses showed that 2,3-dihydrobenzo[b]furan-3-yl and 2,3-dihydrobenzo[b]thiophen-3-yl chrysanthemates, 5c and 19c were more potent than 1-indanyl chrysanthemate and that 5c had comparably the same activity as allethrin .

Inflammatory Bowel Disease (IBD)

To develop effective therapeutics for inflammatory bowel disease (IBD), 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives were designed and synthesized and their structure-activity relationships (SAR) were investigated . Compounds 7, 25, 26, 32, 39, 41, 52, 54, and 55 showed potent inhibitory effect (>70%) on the TNF-α-induced adhesion of monocytes to colon epithelial cells, which is one of the hallmark events leading to IBD .

Antiplatelet therapy

Comparaison Avec Des Composés Similaires

Key Research Findings

Substituent Effects on Reactivity :

- The introduction of a hydroxyacetic acid group (CAS 69999-15-1) increases water solubility and acidity, making it suitable for aqueous-phase reactions .

- Chlorine or bromine substituents (e.g., 6-chloro or 7-bromo analogs) enhance lipophilicity, improving membrane permeability in drug design .

Ester- and ketone-containing analogs (e.g., CAS 13099-95-1) are prone to hydrolysis or tautomerism, limiting their stability but enabling dynamic reactivity in synthesis .

Commercial Availability :

- Halogenated derivatives like 6-Chloro-2,3-dihydro-1-benzofuran-3-ol are available from suppliers such as CymitQuimica, with pricing reflecting their synthetic complexity (e.g., €552.00/50mg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.